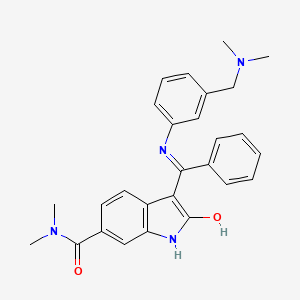

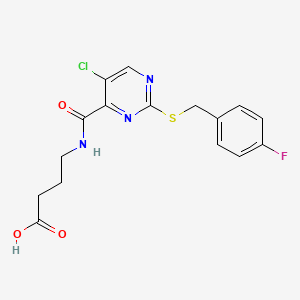

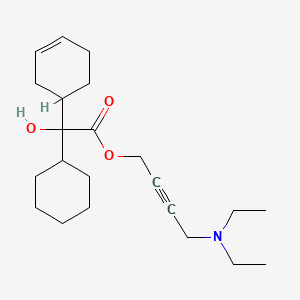

(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide

Overview

Description

BIX02189 is a selective inhibitor of MEK5 with IC50 of 1.5 nM, also inhibits ERK5 catalytic activity with IC50 of 59 nM in cell-free assays, and does not inhibit closely related kinases MEK1, MEK2, ERK2, and JNK2.BIX02189 blocks MEK5 and ERK5 catalytic activity with IC50 values of 1.5 nM and 59 nM, respectively. They are more potent than the effect caused by BIX02188 with IC50 values of 4.3 nM and 810 nM, respectively. BIX02189 shows inhibitory activity against CSF1R (FMS) with IC50 of 46 nM but displays no activity against related kinases MEK1, MEK2, ERK1, p38α, JNK2, EGFR, and STK16 with IC50 values of >3.7 μM. Pretreatment with BIX02189 inhibits sorbitol-induced phosphorylation of ERK5 in HeLa cells in a dose dependent manner, and displays no inhibitory activity against the phosphorylation of ERK1/2, p38, and JNK1/2 MAPKs. Treatment with only BIX02189 for 24 hours in HeLa or HEK293 cells does not show any cytotoxic effect. BIX02189 inhibits MEK5/ERK5/MEF2C-driven luciferase expression in HeLa and HEK293 cells with IC50 values of 0.53 μM and 0.26 μM, respectively. This is a more significant than the effect caused by BIX02188.

Scientific Research Applications

Kinase Inhibition: Selective MEK5 Inhibition

As a selective inhibitor of MEK5, BIX02189 inhibits MEK5 and ERK5 catalytic activity with IC50 values of 1.5 nM and 59 nM, respectively. It also inhibits ERK5 phosphorylation activated by sorbitol in HeLa cells and luciferase gene expression induced by MEF2 in HeLa and 293T cells .

Pharmacological Studies: Drug Efficacy

BIX02189 is used in pharmacological studies to assess drug efficacy due to its selective inhibition properties. It does not inhibit other closely related kinases such as MEK1, MEK2, ERK2, and JNK2, making it a valuable tool for specific pathway analysis .

Molecular Docking Simulation

Molecular docking simulation techniques utilize BIX02189 to study its binding interactions with target proteins, providing insights into its mechanism of action at the molecular level .

Gene Expression Studies

Researchers use BIX02189 to study its effects on gene expression, particularly in the context of luciferase gene expression induced by MEF2 transcription factors .

Disease Model Research

BIX02189 has shown efficacy in murine models of various diseases such as atherosclerosis, cancer, and diabetes, making it a compound of interest for studying these conditions .

Mechanism of Action

Target of Action

BIX02189 is an experimental, small molecule inhibitor that primarily targets mitogen-activated protein kinase kinase 5 (MEK5) and ERK5 (MAPK7) . It is more potent than BIX02188, a compound described in the same context . BIX02189 also inhibits the catalytic activity of ERK5 .

Mode of Action

BIX02189 blocks MEK5 and ERK5 catalytic activity with IC50 values of 1.5 nM and 59 nM, respectively . It shows inhibitory activity against CSF1R (FMS) with an IC50 of 46 nM but displays no activity against related kinases MEK1, MEK2, ERK1, p38α, JNK2, EGFR, and STK16 with IC50 values of >3.7 μM . BIX02189 inhibits phosphorylation of ERK5 and activation of the downstream transcription factor target MEF2C .

Biochemical Pathways

BIX02189 affects the Raf/MEK/ERK cascade, inhibiting viral protein synthesis and the release of influenza virus . It also inhibits the phosphorylation of ERK5 and activation of the downstream transcription factor target MEF2C . In a wider kinase screening panel, BIX02189 inhibited RPS6KA6 (RSK4) by 94%, RPS6KA3 (RSK2) by 88%, p90RSK by 52%, LCK by 94%, KIT by 69%, JAK3 by 55%, FGFR1 by 76%, CSF1R (FMS) by 96% and ABL by 81% .

Pharmacokinetics

The solubility of BIX02189 in DMSO is 88 mg/mL at 25°C . It is insoluble in water and has a solubility of 88 mg/mL in ethanol at 25°C . The compound can be stored for 2 years at -20°C in powder form, for 2 weeks at 4°C in DMSO, and for 6 months at -80°C in DMSO .

Result of Action

BIX02189 inhibits the activation of ERK5, suppresses C-terminus of Hsc70-interacting protein (CHIP) mediated p53 ubiquitination, leading to the reverse of the protective effect caused by laminar flow (L-flow) in human umbilical vein endothelial cells (HUVECs) exposed to 15d-PGJ2 . It also inhibits MEK5/ERK5/MEF2C-driven luciferase expression in HeLa and HEK293 cells .

Action Environment

The action of BIX02189 can be influenced by environmental factors such as fluid shear stress. For instance, cyclic fluid shear stress promotes osteoblastic cells proliferation through the ERK5 signaling pathway . BIX02189 (10 uM) inhibits ERK5 phosphorylation, and reduces myocyte enhancer factor 2 (MEF2) transcriptional activity in neonatal rat cardiomyocytes (NRCMs) stimulated by isoproterenol .

properties

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025843 | |

| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1265916-41-3 | |

| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)

![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)

![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)

![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)